N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide
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Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrimidine ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4,6-dimethyl-2-aminopyrimidine with appropriate reagents under controlled conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chloride in the presence of a base.
Coupling with Phenoxyacetic Acid: The final step involves coupling the sulfonamide derivative with 3-ethylphenoxyacetic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic with a similar structure but different substituents on the pyrimidine ring.
Sulfadimidine: Another sulfonamide antibiotic with a similar core structure but different functional groups.
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3-ethylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-4-17-6-5-7-19(13-17)30-14-21(27)25-18-8-10-20(11-9-18)31(28,29)26-22-23-15(2)12-16(3)24-22/h5-13H,4,14H2,1-3H3,(H,25,27)(H,23,24,26) |
InChI Key |
RWHUUTUAKUOOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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